1-Boc-Piperidin-4-ylacetic Acid: A Strategic Scaffold in Medicinal Chemistry
1-Boc-Piperidin-4-ylacetic Acid: A Strategic Scaffold in Medicinal Chemistry
Topic: 1-Boc-piperidin-4-ylacetic acid chemical properties Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals
Introduction: The Structural Mandate
1-Boc-piperidin-4-ylacetic acid (CAS 157688-46-5 ) is a critical bifunctional building block in modern drug discovery. Unlike its lower homolog (1-Boc-piperidine-4-carboxylic acid), the insertion of a methylene spacer (–CH₂–) between the piperidine ring and the carboxylic acid significantly alters the spatial orientation and flexibility of the pharmacophore.
This "acetic acid tail" allows for the construction of ligands where the basic nitrogen (protected by Boc) and the effector domain (attached via the acid) require a specific distance to avoid steric clash within the binding pocket. It is a validated intermediate in the synthesis of farnesyltransferase inhibitors (e.g., Lonafarnib ) and various GPCR modulators.
Physicochemical Profile
The following data aggregates experimental values and predictive models essential for process chemistry and formulation.
| Property | Value / Description | Context |
| CAS Number | 157688-46-5 | Unique Identifier |
| Molecular Formula | C₁₂H₂₁NO₄ | - |
| Molecular Weight | 243.30 g/mol | - |
| Appearance | White to off-white crystalline powder | High purity (>98%) is typically crystalline |
| Melting Point | 96–102 °C | Sharp melt indicates high purity; broadens with moisture |
| pKa (Acid) | ~4.66 (Predicted) | Typical for aliphatic carboxylic acids |
| Solubility | DCM, MeOH, DMF, DMSO | Poor solubility in water; soluble in organic solvents |
| Storage | 2–8 °C, Desiccated | Hygroscopic; store under inert atmosphere if possible |
Synthetic Pathways and Production
The synthesis of 1-Boc-piperidin-4-ylacetic acid is generally approached via two primary strategies: Reduction of Pyridine Precursors (industrial scalability) or Homologation (medicinal chemistry exploration).
Route A: Hydrogenation of Pyridine-4-acetic Acid
This is the most direct route for large-scale preparation.
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Starting Material: 4-Pyridineacetic acid hydrochloride.
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Hydrogenation: Catalytic hydrogenation (PtO₂ or Rh/C) in acetic acid/water reduces the pyridine ring to a piperidine.
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Protection: The crude piperidine is treated with Boc₂O under basic conditions (NaOH/Dioxane) to yield the final product.
Route B: Horner-Wadsworth-Emmons (HWE) Olefination
Preferred when starting from the ketone to avoid pyridine impurities.
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Reagent: 1-Boc-4-piperidone.
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Olefination: Reaction with triethyl phosphonoacetate and base (NaH) yields the
-unsaturated ester. -
Reduction: Hydrogenation (Pd/C) saturates the double bond.
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Hydrolysis: LiOH saponification yields the free acid.
Synthesis Workflow Diagram
Caption: Figure 1. Convergent synthetic pathways: Reductive approach (top) vs. Olefination approach (bottom).
Reaction Engineering & Protocols
Standard Amide Coupling (HATU Method)
The carboxylic acid is sterically unhindered, allowing for rapid coupling. However, the Boc group is acid-labile, so neutral-to-basic conditions are mandatory during coupling.
Reagents:
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1-Boc-piperidin-4-ylacetic acid (1.0 equiv)
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Amine partner (R-NH₂) (1.1 equiv)
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HATU (1.2 equiv)
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DIPEA (Diisopropylethylamine) (3.0 equiv)
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Solvent: DMF (anhydrous)
Protocol:
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Activation: Dissolve the acid and DIPEA in DMF (0.1 M concentration) at 0 °C. Stir for 5 minutes.
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Addition: Add HATU in one portion. Stir for 10 minutes to form the activated ester (O-At).
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Coupling: Add the amine partner. Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
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Monitoring: Monitor via LC-MS (Target mass = MW_amine + 225 - 18).
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Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[1]
Orthogonal Deprotection
One of the primary reasons for selecting this scaffold is the Boc protection, which is stable to basic hydrolysis (used to deprotect esters on the other end) but labile to acid.
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Method A (TFA): Dissolve substrate in DCM (1:1 ratio). Add TFA (20% v/v). Stir 1 hour. Evaporate in vacuo. Note: This yields the Trifluoroacetate salt.
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Method B (HCl/Dioxane): Dissolve in 4M HCl in Dioxane. Stir 30 mins. Precipitate with Et₂O. Note: Yields the Hydrochloride salt, which is often more crystalline and stable.
Reaction Landscape Diagram
Caption: Figure 2. Functionalization landscape: The acid moiety serves as the primary handle for coupling, while the Boc group acts as a latent amine donor.
Medicinal Chemistry Applications
Case Study: Lonafarnib (Sch-66336)
Lonafarnib is a potent farnesyltransferase inhibitor used for the treatment of Progeria and certain cancers.
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Role of the Scaffold: The 1-Boc-piperidin-4-ylacetic acid is coupled to a tricyclic core. The piperidine ring acts as a rigid spacer that positions the terminal amide into a specific hydrophobic pocket of the enzyme.
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Significance: The extra methylene group (acetic acid vs. carboxylic acid) prevents steric clash between the bulky tricyclic system and the piperidine ring, allowing the molecule to adopt a "U-shape" bioactive conformation.
Solid Phase Peptide Synthesis (SPPS)
This molecule is frequently used as a "linker" or non-natural amino acid in SPPS.
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Usage: It acts as a
-amino acid mimetic (if the Boc is removed and coupled to another acid). -
Advantage: It introduces a constrained turn-inducing element into peptide chains, often improving metabolic stability against proteases.
Safety and Handling (GHS)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. Avoid inhalation of dust.
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Storage: Store at +2°C to +8°C. The compound is stable but should be kept dry.
References
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ChemicalBook. (2025).[2][3] 1-Boc-4-piperidylacetic acid Properties and Safety.
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PubChem. (2025). Compound Summary: 1-Boc-piperidin-4-ylacetic acid (CID 1512539). National Library of Medicine.
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BenchChem. (2025). Application Notes: (4-Methylpiperidin-1-yl)acetic Acid as a Versatile Building Block.
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Morgan, B., et al. (2000).[4] Enzymatic kinetic resolution of piperidine atropisomers: Synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336.[4] Journal of Organic Chemistry, 65(18), 5451-5459. (Describes the use in Lonafarnib synthesis).
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Thermo Fisher Scientific. (2025). Product Specification: (1-BOC-Piperidin-4-yl)acetic acid.
